molecular formula C8H9BrOS B8593511 2-Bromo-1-thiophen-3-yl-butan-1-one

2-Bromo-1-thiophen-3-yl-butan-1-one

Cat. No. B8593511
M. Wt: 233.13 g/mol
InChI Key: NWBAFTPOOOALMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-thiophen-3-yl-butan-1-one is a useful research compound. Its molecular formula is C8H9BrOS and its molecular weight is 233.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-thiophen-3-yl-butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-thiophen-3-yl-butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-thiophen-3-yl-butan-1-one

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

2-bromo-1-thiophen-3-ylbutan-1-one

InChI

InChI=1S/C8H9BrOS/c1-2-7(9)8(10)6-3-4-11-5-6/h3-5,7H,2H2,1H3

InChI Key

NWBAFTPOOOALMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CSC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Thiophen-3-yl-butan-1-one (6.7 g. 43 mmol) in 210 mL diethyl ether was cooled to zero degrees C., and 0.6 ml glacial acetic acid was added dropwise, followed by bromine (2.26 ml, 46 mmol) dropwise. The reaction mixture was allowed to warm to room temperature over hours. The reaction mixture was washed the with water, 1 N sodium thiosulfate, brine, and then dried over magnesium sulfate. Solvent was removed under reduced pressure to give an oil which was chromatographed (5% EtOAc/Hexanes) to give 6.1 g 2-Bromo-1-thiophen-3-yl-butan-1-one, 79%, as an oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

EtMgBr (6.69 ml, 13 mmol, 2 M in ethyl ether) in benzene (10 ml) was cooled to zero degrees C., and tBuOH (1.28 ml, 13 mmol) was slowly added. The reaction mixture was stirred at zero degrees C. for 5 minutes, then acetone (530 ul, 7 mmol) was added, followed by a solution of 2-Bromo-1-thiophen-3-yl-butan-1-one (1.3 g, 6 mmol) in 3 ml benzene via cannula. The reaction mixture was heated to reflux for 1 hour, and acetone (250 ul) was added. The reaction mixture was heated 2 hours more at reflux. The reaction was cooled, quenched with 1 N HCl (10 ml), extracted three times with diethyl ether, washed brine, and dried over magnesium sulfate. The solvent was removed in vacuo and the residue chromatographed (5% ethyl acetate/hexanes) to give 247 mg of 2-Bromo-1-thiophen-3-yl-butan-1-one starting material and 520 mg of 5-Thiophen-3-yl-heptane-2,4-dione, 44%.
Quantity
6.69 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Quantity
530 μL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
250 μL
Type
reactant
Reaction Step Five

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